molecular formula C9H12N2O4S B2834443 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide CAS No. 2879-04-1

2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide

Cat. No.: B2834443
CAS No.: 2879-04-1
M. Wt: 244.27
InChI Key: VMBVOLXSXACPDL-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide typically involves the reaction of 2-[(4-Methoxyphenyl)sulfonyl]acetic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general procedure involves dissolving 2-[(4-Methoxyphenyl)sulfonyl]acetic acid in the solvent, followed by the addition of hydrazine hydrate. The mixture is then heated under reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted hydrazides.

    Condensation: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.

Comparison with Similar Compounds

2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-15-7-2-4-8(5-3-7)16(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBVOLXSXACPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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